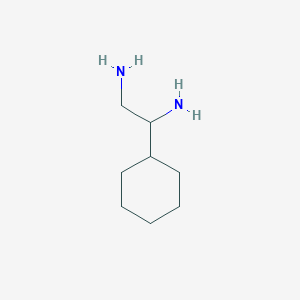

1-Cyclohexylethane-1,2-diamine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-cyclohexylethane-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2/c9-6-8(10)7-4-2-1-3-5-7/h7-8H,1-6,9-10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGITYUSQHMGSRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(CN)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150512-62-2 | |

| Record name | 1-cyclohexylethane-1,2-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Stereochemical Control in the Production of 1 Cyclohexylethane 1,2 Diamine

Direct Synthetic Routes to 1-Cyclohexylethane-1,2-diamine

Direct synthetic routes aim to install both amine functionalities onto a two-carbon unit attached to the cyclohexyl scaffold in a minimal number of steps. These methods often leverage precursors like alkenes or carbonyl compounds that already possess the complete carbon skeleton.

Reductive Amination Pathways

Reductive amination is a versatile and widely used method for forming carbon-nitrogen bonds. While direct double reductive amination of a 1,2-dicarbonyl precursor is a plausible route, the synthesis of this compound would typically proceed in a stepwise fashion from a more accessible α-amino ketone or α-hydroxy ketone.

A hypothetical pathway could commence with cyclohexylglyoxal. The initial step would involve a selective mono-amination of one carbonyl group with an ammonia (B1221849) equivalent, followed by reduction to form an amino alcohol. The resulting hydroxyl group would then be converted into a leaving group and subsequently displaced by a second amine equivalent. A more direct, albeit challenging, approach would be the direct reductive amination of the dicarbonyl with excess ammonia over a suitable catalyst.

Another common strategy involves the reductive amination of an α-amino aldehyde or ketone. For instance, the synthesis could start from 2-amino-1-cyclohexylethanone. This intermediate could undergo reductive amination with an amine source, such as ammonia or a protected amine, in the presence of a reducing agent like sodium cyanoborohydride or through catalytic hydrogenation to yield the target diamine.

| Precursor | Reagents | Key Transformation |

| Cyclohexylglyoxal | 1. NH₃2. H₂, Catalyst (e.g., Raney Ni) | Stepwise reductive amination |

| 2-Amino-1-cyclohexylethanone | NH₃, NaBH₃CN or H₂/Pd-C | Direct reductive amination of the ketone |

Hydroamination Strategies

Hydroamination, the addition of an N-H bond across a carbon-carbon double bond, represents a highly atom-economical route to amines. nih.gov For the synthesis of this compound, this strategy would likely involve the hydroamination of an enamine derived from a cyclohexyl-containing precursor or a two-step sequence starting from vinylcyclohexane (B147605) (cyclohexylethylene). sigmaaldrich.com

A direct intermolecular hydroamination of vinylcyclohexane with an amination reagent is challenging but can be achieved using specialized transition-metal catalysts. A more developed approach involves a relay strategy where an initial hydroamination is followed by functionalization and a second C-N bond formation. Rhodium and iridium-catalyzed hydroamination reactions have been shown to be effective for the synthesis of various 1,2-diamines from allylic amines. organic-chemistry.org

| Substrate | Catalyst System | Product Type |

| Vinylcyclohexane | Transition Metal Catalyst (e.g., Rh, Ir) | Direct addition of an amine |

| N-Allyl-1-cyclohexylamine | Rhodium or Iridium Catalyst | Intramolecular or intermolecular amination |

Diamination of Alkenes and Dienes

The direct diamination of alkenes is a powerful method for the stereospecific installation of two nitrogen atoms across a double bond in a single step. researchgate.netprepchem.com This approach is particularly attractive for its efficiency. Using vinylcyclohexane as the starting material, a 1,2-diamine can be generated through various metal-catalyzed or metal-free protocols. sigmaaldrich.com

Transition metals like palladium, copper, and rhodium are known to catalyze the diamination of unactivated alkenes. organic-chemistry.org These reactions often employ a nitrogen source that can deliver two nitrogen atoms, such as di-tert-butyldiaziridinone, or a combination of an amine and an electrophilic aminating agent. organic-chemistry.org The stereochemical outcome (syn- or anti-addition) can often be controlled by the choice of catalyst and ligand system. For instance, palladium-catalyzed diamination can lead to cyclic urea (B33335) derivatives that can be subsequently hydrolyzed to afford the free diamine. organic-chemistry.org

| Reagent System | Catalyst | Key Feature |

| Di-tert-butyldiaziridinone | Pd(0) with chiral ligand | Catalytic asymmetric diamination of dienes. organic-chemistry.org |

| Electrophilic nitrene source + Amine | Rh(III) | One-pot aziridination followed by ring-opening. organic-chemistry.org |

| N-Fluorobenzenesulfonimide (NFBS) | Pd(II) | Generates cyclic, differentially protected diamines. organic-chemistry.org |

Indirect and Modular Synthetic Approaches

Indirect methods construct the this compound framework by building upon a pre-functionalized scaffold, often involving the ring-opening of strained heterocycles like epoxides and aziridines. These modular approaches offer excellent control over regioselectivity and stereochemistry.

Ring-Opening Reactions of Cyclohexene (B86901) Oxide and Aziridines

The ring-opening of three-membered heterocycles is a classic and reliable strategy for the synthesis of 1,2-difunctionalized compounds. For the target molecule, the requisite precursor is not cyclohexene oxide, but rather 2-cyclohexyloxirane (B1347052) (also known as 1-cyclohexyl ethylene (B1197577) oxide). The synthesis of this epoxide is readily achievable from cyclohexanecarboxaldehyde (B41370). prepchem.com

The reaction of 2-cyclohexyloxirane with an amine source, such as ammonia, leads to the formation of a β-amino alcohol (1-amino-1-cyclohexylethan-2-ol or 2-amino-1-cyclohexylethan-1-ol, depending on regioselectivity). This intermediate must then be further elaborated to install the second amino group. A common method involves converting the hydroxyl group into a good leaving group (e.g., a tosylate or mesylate) followed by nucleophilic substitution with an amine or azide, with the latter requiring a subsequent reduction step. This sequential approach allows for the synthesis of unsymmetrically substituted diamines. arkat-usa.org

Similarly, a 2-cyclohexylaziridine precursor can be employed. The ring-opening of aziridines with nitrogen nucleophiles provides a direct route to 1,2-diamines. The regioselectivity of the ring-opening is influenced by the nature of the substituent on the aziridine (B145994) nitrogen and the reaction conditions.

To enhance reactivity and control regioselectivity, the aziridine nitrogen is often "activated" with an electron-withdrawing group, such as a nosyl (Ns) or tosyl (Ts) group. researchgate.net The aminolysis of N-activated 2-cyclohexylaziridine with an amine nucleophile proceeds via an Sₙ2 mechanism, providing the corresponding 1,2-diamine with high stereo- and regioselectivity. organic-chemistry.org

The use of activating groups like nitrobenzenesulfonyl (nosyl) is particularly advantageous as they are readily cleaved under mild conditions to liberate the free amine. nih.gov Various catalysts, including Lewis acids like indium tribromide, can be employed to facilitate the ring-opening under mild conditions, affording vicinal diamines in high yields. organic-chemistry.org This method is robust and allows for the introduction of a wide range of amine nucleophiles.

| Precursor | Nucleophile | Catalyst/Conditions | Key Advantage |

| N-Nosyl-2-cyclohexylaziridine | Aromatic Amines | InBr₃ | Mild conditions, high yield, and selectivity. organic-chemistry.org |

| N-Tosyl-2-cyclohexylaziridine | Nitroarenes | B₂(OH)₄, aqueous media | Catalyst-free, uses readily available amino sources. organic-chemistry.org |

| meso-N-Aryl Aziridines | Various Amines | Cationic Iron Complex | Efficient catalysis for valuable 1,2-diamines. organic-chemistry.org |

Sequential Opening of Cyclohexene Oxide and Aziridinium (B1262131) Ions

A well-established method for the synthesis of trans-1,2-diamines involves the sequential ring-opening of an epoxide followed by the formation and subsequent ring-opening of an aziridinium ion intermediate. While this method has been extensively applied to the synthesis of trans-1,2-diaminocyclohexane derivatives, the principles can be adapted for the synthesis of this compound by starting with a suitable cyclohexyl-substituted epoxide, such as 2-cyclohexyloxirane.

For the synthesis of chiral, non-racemic this compound, a chiral amine can be employed in the second nucleophilic addition step to open the aziridinium ion. This approach can lead to a mixture of diastereomers that may be separable by chromatographic techniques.

Table 1: Synthesis of trans-1,2-Diamines via Sequential Epoxide and Aziridinium Ion Opening

| Epoxide Substrate | First Amine | Second Amine | Product | Yield (%) | Diastereomeric Ratio | Reference |

|---|---|---|---|---|---|---|

| Cyclohexene Oxide | Pyrrolidine | Ammonia | trans-1-Amino-2-(pyrrolidin-1-yl)cyclohexane | 60-80 | N/A | thieme-connect.de |

| Cyclohexene Oxide | Pyrrolidine | Pyrrolidine | trans-1,2-Bis(pyrrolidin-1-yl)cyclohexane | 60-80 | N/A | thieme-connect.de |

C-N Bond Forming Reactions

The formation of carbon-nitrogen bonds is a cornerstone of amine synthesis. In the context of this compound, C-N bond forming reactions can be employed to introduce the amino functionalities onto a pre-existing carbon skeleton. A common strategy involves the use of substrates with suitable leaving groups that can be displaced by amine nucleophiles. For instance, a 1-cyclohexyl-1,2-dihalogenated ethane (B1197151) could be subjected to sequential amination reactions. However, controlling the selectivity and avoiding side reactions such as elimination can be challenging.

More sophisticated methods, such as the Buchwald-Hartwig amination, offer a powerful tool for the formation of C-N bonds. This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds between aryl or vinyl halides/triflates and amines. While typically applied to aromatic systems, advancements in ligand design have expanded its scope to include alkyl substrates. A potential, though less common, approach to this compound could involve the development of a suitable di-electrophilic cyclohexylethane precursor for a double Buchwald-Hartwig amination.

Another relevant C-N bond-forming strategy is the aminolysis of aziridines. A pre-formed cyclohexyl-substituted aziridine can be ring-opened with an amine nucleophile to generate the 1,2-diamine. The regioselectivity of the ring-opening is a critical factor and is often influenced by the nature of the substituents on the aziridine ring and the reaction conditions.

C-C Bond Forming Reactions

An alternative and powerful approach to this compound involves the construction of the central C-C bond, with the nitrogen functionalities already in place or introduced subsequently. This strategy often provides excellent control over stereochemistry.

Aza-Mannich Reaction

The aza-Mannich, or nitro-Mannich, reaction is a versatile C-C bond-forming reaction that produces β-nitroamines, which are valuable precursors to 1,2-diamines. This reaction involves the nucleophilic addition of a nitroalkane to an imine. For the synthesis of this compound, an imine derived from cyclohexanecarboxaldehyde would be a key starting material.

The reaction is typically catalyzed by a base, which deprotonates the nitroalkane to form a nitronate anion. This nucleophile then adds to the imine electrophile. The resulting β-nitroamine can be subsequently reduced to the desired 1,2-diamine. A variety of reducing agents can be employed for this transformation, with catalytic hydrogenation being a common and effective method. The stereochemical outcome of the aza-Mannich reaction can often be controlled through the use of chiral catalysts or auxiliaries, allowing for the synthesis of specific stereoisomers of the product.

Table 2: Aza-Mannich Reaction for the Synthesis of β-Nitroamine Precursors

| Imine Substrate | Nitroalkane | Catalyst | Product | Yield (%) | Diastereomeric Ratio | Reference |

|---|---|---|---|---|---|---|

| N-Phosphinoylimines | Various Nitroalkanes | Tetramethylguanidine | β-Nitroamines | 90-96 | 84:16 to >98:2 | organic-chemistry.org |

Aza-Henry Reaction

The aza-Henry reaction is synonymous with the nitro-Mannich reaction and represents a powerful method for the synthesis of β-nitroamines. The strategic importance of this reaction lies in the versatility of the nitro group, which can be readily converted into an amino group, thus providing a direct route to 1,2-diamines. The reaction involves the addition of a nitroalkane to an imine, typically catalyzed by a base.

In the context of synthesizing this compound, the reaction would involve an imine generated from cyclohexanecarboxaldehyde and an appropriate amine, which is then reacted with a nitromethane (B149229) derivative. The diastereoselectivity of the aza-Henry reaction can be influenced by the choice of catalyst, solvent, and reaction temperature. Chiral catalysts, including organocatalysts and metal complexes, have been successfully employed to achieve high levels of enantioselectivity. Subsequent reduction of the nitro group in the product affords the target 1,2-diamine.

Imine-Imine Coupling Reactions

The reductive coupling of two imine molecules, also known as aza-pinacol coupling, is a direct method for the synthesis of 1,2-diamines. This reaction can proceed via a homocoupling of two identical imines or a cross-coupling of two different imines. To synthesize this compound, a potential strategy would involve the reductive cross-coupling of an imine derived from cyclohexanecarboxaldehyde and another imine.

This transformation is often promoted by a reducing agent, such as a low-valent metal or through electrochemical methods. The stereochemical outcome of the reaction, leading to either syn or anti diamines, can be controlled by the choice of reagents and reaction conditions. While powerful, the selective cross-coupling of two different imines can be challenging due to the competing homocoupling reactions.

Table 3: Imine-Imine Coupling for 1,2-Diamine Synthesis

| Imine Substrate | Coupling Method | Product | Yield (%) | Diastereomeric Ratio | Reference |

|---|---|---|---|---|---|

| N-Alkyl Aldimines | SmI2/HMPA | vic-Diamines | 50-95 | 50:50 to 95:5 | researchgate.net |

[3+2] Cycloaddition with Imines

The [3+2] cycloaddition reaction of imines with suitable 1,3-dipoles provides a convergent and often highly stereoselective route to five-membered nitrogen-containing heterocycles, which can be further transformed into 1,2-diamines. A relevant example is the reaction of an imine with an azomethine ylide.

For the synthesis of a precursor to this compound, an imine derived from cyclohexanecarboxaldehyde can be reacted with an azomethine ylide. The resulting cycloadduct, a substituted pyrrolidine, can then be cleaved to reveal the 1,2-diamine functionality. The stereochemistry of the cycloaddition is often well-defined and can be controlled by the stereochemistry of the starting materials and the reaction conditions. This method offers a powerful approach for the construction of multiple stereocenters in a single step.

Recent advancements have demonstrated a one-pot synthesis of 1,2-diamines via a [3+2] cycloaddition between silyl (B83357) imines and an N-oxide, which forms an imidazolidine (B613845) intermediate that is subsequently hydrolyzed. This method has been shown to be effective for a wide range of substrates.

Table 4: [3+2] Cycloaddition for the Synthesis of 1,2-Diamine Precursors

| Imine Substrate | 1,3-Dipole | Catalyst/Conditions | Product Type | Yield (%) | Reference |

|---|---|---|---|---|---|

| Silyl Imines | Trimethylamine N-oxide | LDA | Imidazolidine | up to 94 | nih.gov |

Enantioselective Synthetic Strategies for Chiral this compound

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. For vicinal diamines, this involves the creation of one or two stereocenters with a specific configuration. Key strategies include asymmetric catalysis, where a small amount of a chiral catalyst generates a large quantity of an enantioenriched product, and the resolution of racemic mixtures.

Catalytic asymmetric hydrogenation is a highly efficient and atom-economical method for the synthesis of chiral amines from prochiral imines and enamines. researchgate.net This technique involves the reduction of a C=N double bond using molecular hydrogen in the presence of a chiral transition metal catalyst. dicp.ac.cn

The process typically employs catalysts based on rhodium, ruthenium, iridium, or palladium, coordinated to chiral phosphine (B1218219) ligands such as BINAP, DuPhos, or PHOX. researchgate.net The chiral ligand creates a chiral environment around the metal center, forcing the hydrogen molecule to add to one face of the imine or enamine substrate preferentially. This facial selectivity leads to the formation of one enantiomer in excess over the other. The effectiveness of this method is demonstrated by the high enantiomeric excess (ee) values often achieved, frequently exceeding 90-99% ee. researchgate.net The hydrogenation of C=N bonds is a key C-H bond-forming reaction used in the asymmetric synthesis of 1,2-diamines. bohrium.comrsc.orgrsc.org

Table 1: Representative Catalyst Systems for Asymmetric Hydrogenation | Metal Precursor | Chiral Ligand | Substrate Type | Achieved Enantioselectivity (ee) | | :--- | :--- | :--- | :--- | | [Rh(COD)₂]BF₄ | (R)-Et-DuPhos | Enamine | >95% | | RuCl₂[(S)-BINAP] | Imine | >90% | | [Ir(COD)Cl]₂ | (S,S)-f-spiroPhos | Imine | >99% | | Pd(OAc)₂ | (R)-SynPhos | Enamine | up to 98% |

Note: This table presents generalized data for the asymmetric hydrogenation of imine and enamine substrates to illustrate the efficacy of various catalyst systems.

Asymmetric annulation reactions, which involve the formation of a ring, can serve as an indirect pathway to acyclic chiral 1,2-diamines. These strategies often proceed through the synthesis of a chiral heterocyclic intermediate that can be subsequently converted to the desired diamine.

One such approach involves the palladium-catalyzed carboamination of N-allylureas. rsc.org In this method, a chiral phosphoramidite (B1245037) ligand, such as (S)-Siphos-PE, guides the intramolecular hydroamination and subsequent C-C bond formation to produce chiral imidazolidin-2-ones. rsc.org These cyclic urea derivatives are stable precursors that can be hydrolyzed under acidic or basic conditions to yield the final enantioenriched 1,2-diamine. Another relevant strategy is the [3+2] cycloaddition with imines, which can also generate heterocyclic precursors to vicinal diamines. bohrium.com

Classical resolution is a robust and widely used technique for separating enantiomers from a racemic mixture. This method is particularly useful when a direct asymmetric synthesis is not feasible or is inefficient. The process involves reacting the racemic diamine with a single enantiomer of a chiral resolving agent, typically a chiral acid like tartaric acid or camphorsulfonic acid. researchgate.net

This reaction forms a pair of diastereomeric salts. Unlike enantiomers, diastereomers possess different physical properties, such as solubility. This difference allows for their separation through methods like fractional crystallization. Once the diastereomeric salts are separated, the chiral resolving agent is neutralized and removed, liberating the pure (R) and (S) enantiomers of the diamine.

Diastereoselective synthesis is employed when a molecule already contains a stereocenter, and the goal is to introduce a new one with a specific configuration relative to the existing one. This control is often achieved through steric hindrance or directing effects from the resident chiral moiety.

A notable method for achieving high diastereoselectivity in 1,2-diamine synthesis is the copper-catalyzed reductive coupling of 2-azadienes with N-diphenylphosphinoyl (Dpp) imines. nih.gov This reaction proceeds with excellent diastereoselectivity, typically yielding the anti-1,2-diamine as a single diastereomer (>20:1 dr). nih.gov Similarly, diastereoselective hydroamination of allylic amines, where a tethered amine group directs an incoming nucleophile, can produce vicinal diamines with good to excellent diastereomeric ratios. nih.gov The sequential opening of cyclohexene oxide and subsequent aziridinium ions with a chiral amine can also lead to separable diastereomers of trans-1,2-diamines. researchgate.net

Table 2: Examples of Diastereoselective Reactions for 1,2-Diamine Synthesis

| Reaction Type | Substrates | Catalyst/Reagent | Diastereomeric Ratio (dr) |

|---|---|---|---|

| Reductive Coupling | 2-Azadiene + Aldimine | (Ph-BPE)Cu-H | >20:1 |

| Hydroamination | Aliphatic Allyl Amine + Amine | Rhodium Complex | 13:1 |

Note: This table highlights the high levels of diastereocontrol achievable in modern synthetic methods for producing vicinal diamines. nih.govnih.govnih.gov

Derivatization Pathways for this compound

The primary amine functionalities of this compound serve as versatile handles for chemical modification. Derivatization is often performed to modulate the compound's steric or electronic properties, which is particularly important when it is used as a ligand in asymmetric catalysis or as a building block in medicinal chemistry.

The formation of N-substituted analogues of 1,2-diamines is most commonly and efficiently achieved through reductive amination. masterorganicchemistry.com This powerful one-pot reaction avoids the challenges of over-alkylation that plague direct alkylation with alkyl halides.

The process begins with the condensation of the primary amine groups of the diamine with one or two equivalents of an aldehyde or a ketone to form one or more imine (or Schiff base) intermediates. Without being isolated, these imines are then reduced in situ to the corresponding secondary or tertiary amines. A key advantage of this method is the use of pH-sensitive or imine-selective reducing agents, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which selectively reduce the C=N bond in the presence of the unreacted carbonyl compound. masterorganicchemistry.com This methodology allows for the introduction of a wide variety of alkyl and aryl substituents onto the nitrogen atoms in a controlled manner.

Table 3: Reductive Amination for N-Substitution of a 1,2-Diamine

| Diamine | Carbonyl Compound | Reducing Agent | N-Substituted Product |

|---|---|---|---|

| H₂N-CH(R)-CH(R')-NH₂ | Formaldehyde (H₂CO) | NaBH₃CN | CH₃NH-CH(R)-CH(R')-NHCH₃ (N,N'-dimethyl) |

| H₂N-CH(R)-CH(R')-NH₂ | Acetone (B3395972) ((CH₃)₂CO) | NaBH(OAc)₃ | (CH₃)₂CHNH-CH(R)-CH(R')-NHCH(CH₃)₂ (N,N'-diisopropyl) |

Note: This table illustrates the versatility of reductive amination in creating various N-substituted diamine analogues.

Cyclocondensation Reactions with Diketones

The cyclocondensation reaction between 1,2-diamines and 1,2-dicarbonyl compounds, such as diketones, is a well-established and fundamental method for the synthesis of nitrogen-containing heterocyclic compounds. jlu.edu.cn Specifically, this reaction provides a direct route to the formation of pyrazine (B50134) rings. wikipedia.orgresearchgate.net When this compound reacts with a 1,2-diketone, the process typically occurs in a stepwise manner.

The reaction is initiated by the nucleophilic attack of one of the amino groups of the diamine onto one of the carbonyl carbons of the diketone, forming a hemiaminal intermediate. This is followed by the elimination of a water molecule to yield an imine. An intramolecular reaction then occurs where the second amino group attacks the remaining carbonyl carbon. A subsequent dehydration step results in the formation of a dihydropyrazine (B8608421) ring. researchgate.net This intermediate is often not isolated and is readily oxidized to the thermodynamically more stable aromatic pyrazine system. youtube.com Various oxidizing agents can be employed, or in some cases, air oxidation is sufficient. researchgate.net

The general scheme for this reaction is as follows:

Scheme 1: General reaction for the formation of a substituted pyrazine from this compound and a 1,2-diketone.

The nature of the substituents R1 and R2 on the diketone determines the substitution pattern on the final pyrazine ring. This methodology allows for the synthesis of a diverse range of pyrazine derivatives incorporating the 1-cyclohexylethyl moiety.

Table 1: Examples of Pyrazine Derivatives from Cyclocondensation with this compound

| 1,2-Diketone Reactant | R1 | R2 | Resulting Pyrazine Product |

|---|---|---|---|

| Glyoxal | H | H | 5-Cyclohexyl-6-methyl-2,3-dihydropyrazine |

| Biacetyl (2,3-Butanedione) | CH₃ | CH₃ | 5-Cyclohexyl-2,3,6-trimethyl-2,3-dihydropyrazine |

| Benzil | Phenyl | Phenyl | 5-Cyclohexyl-6-methyl-2,3-diphenyl-2,3-dihydropyrazine |

Preparation of Functionalized Amides and Thioureas

The primary amino groups of this compound serve as versatile handles for the synthesis of a variety of functionalized derivatives, including amides and thioureas. These transformations are crucial for modifying the compound's chemical properties and for its incorporation into more complex molecular architectures.

Functionalized Amides:

The preparation of amides from this compound is typically achieved through acylation reactions. This involves reacting the diamine with an acylating agent such as an acyl chloride or a carboxylic acid anhydride. The reaction stoichiometry is a critical factor in determining the final product. Using one equivalent of the acylating agent under controlled conditions can favor the formation of the mono-acylated product. In contrast, the use of two or more equivalents of the acylating agent will typically lead to the di-acylated derivative, where both amino groups are converted to amide functionalities. The high nucleophilicity of the primary amine groups facilitates these reactions, which often proceed efficiently.

Scheme 2: General reaction for the formation of mono- and di-amide derivatives of this compound.

Table 2: Synthesis of Amide Derivatives

| Acylating Agent | R Group | Product (Mono-acylated) | Product (Di-acylated) |

|---|---|---|---|

| Acetyl Chloride | CH₃ | N-(1-Cyclohexyl-2-aminoethyl)acetamide | N,N'-(1-Cyclohexylethane-1,2-diyl)diacetamide |

| Benzoyl Chloride | Phenyl | N-(1-Cyclohexyl-2-aminoethyl)benzamide | N,N'-(1-Cyclohexylethane-1,2-diyl)dibenzamide |

| Cyclopropanecarbonyl chloride | Cyclopropyl | N-(1-Cyclohexyl-2-aminoethyl)cyclopropanecarboxamide | N,N'-(1-Cyclohexylethane-1,2-diyl)bis(cyclopropanecarboxamide) |

Functionalized Thioureas:

The synthesis of thiourea (B124793) derivatives from this compound is most commonly accomplished through the reaction with isothiocyanates. researchgate.netsemanticscholar.org This reaction is a straightforward nucleophilic addition of the amine's nitrogen atom to the electrophilic carbon atom of the isothiocyanate (-N=C=S) group. uobabylon.edu.iq Similar to amide synthesis, the reaction can be controlled stoichiometrically to yield either mono- or di-substituted thioureas. The reaction generally proceeds under mild conditions and provides high yields of the desired products. researchgate.net This method allows for the introduction of a wide array of substituents (R) depending on the isothiocyanate used, leading to a diverse library of functionalized thiourea derivatives.

Scheme 3: General reaction for the formation of mono- and di-thiourea derivatives of this compound.

Table 3: Synthesis of Thiourea Derivatives

| Isothiocyanate | R Group | Product (Mono-thiourea) | Product (Di-thiourea) |

|---|---|---|---|

| Phenyl isothiocyanate | Phenyl | 1-(1-Cyclohexyl-2-aminoethyl)-3-phenylthiourea | 1,1'-(1-Cyclohexylethane-1,2-diyl)bis(3-phenylthiourea) |

| Allyl isothiocyanate | Allyl | 1-Allyl-3-(1-cyclohexyl-2-aminoethyl)thiourea | 1,1'-(1-Cyclohexylethane-1,2-diyl)bis(3-allylthiourea) |

| Ethyl isothiocyanate | Ethyl | 1-(1-Cyclohexyl-2-aminoethyl)-3-ethylthiourea | 1,1'-(1-Cyclohexylethane-1,2-diyl)bis(3-ethylthiourea) |

Coordination Chemistry and Ligand Design Principles Involving 1 Cyclohexylethane 1,2 Diamine

Fundamental Coordination Modes and Geometries

The coordination behavior of 1-Cyclohexylethane-1,2-diamine is primarily dictated by the presence of two amino groups, which act as Lewis bases, donating their lone pair of electrons to a central metal atom.

This compound predominantly functions as a bidentate ligand, coordinating to a metal center through the nitrogen atoms of its two amino groups. This chelation results in the formation of a stable five-membered ring, a common feature in coordination complexes of vicinal diamines. The geometry of the resulting complex is influenced by the coordination number and the electronic configuration of the central metal ion. For instance, in platinum(II) complexes, the coordination of one this compound ligand typically results in a square planar geometry around the platinum center.

This compound exists as three stereoisomers: the achiral cis isomer and a pair of chiral enantiomers, (1R,2R)- and (1S,2S)-trans-1-Cyclohexylethane-1,2-diamine. The stereochemistry of the ligand has a significant impact on the structure and, consequently, the properties of the resulting metal complexes.

Synthesis and Characterization of Metal Complexes with this compound Ligands

The versatility of this compound as a ligand has led to the synthesis of a wide array of metal complexes. The synthetic strategies and characterization of these complexes are crucial for understanding their chemical and physical properties.

The synthesis of platinum complexes with this compound is of significant interest due to their potential applications.

Platinum(II) Complexes: A common route for the preparation of cis-platinum(II) complexes involves the reaction of potassium tetrachloroplatinate(II) (K₂[PtCl₄]) with the desired isomer of this compound in an aqueous solution. This leads to the formation of dichloro[(1,2-cyclohexanediamine-N,N')]-platinum(II), often abbreviated as [PtCl₂(DACH)]. From this precursor, a variety of other complexes can be synthesized by replacing the chloride ligands with other leaving groups, such as dicarboxylates. For instance, the reaction of [PtCl₂(DACH)] with a silver salt like silver sulfate (Ag₂SO₄) followed by the addition of a dicarboxylate salt (e.g., barium oxalate) can yield complexes like oxaliplatin.

Platinum(IV) Complexes: Platinum(IV) complexes are typically prepared by the oxidation of the corresponding platinum(II) precursors. For example, reacting a Pt(II) complex of the type [Pt(DACH)X₂] with an oxidizing agent like hydrogen peroxide (H₂O₂) can yield Pt(IV) complexes with axial hydroxide ligands, [Pt(DACH)X₂(OH)₂]. Other axial ligands can be introduced by using different oxidizing agents or through subsequent substitution reactions. These octahedral Pt(IV) complexes are often more kinetically inert than their square planar Pt(II) counterparts.

| Precursor Complex | Reagents | Product Complex | Metal Oxidation State |

| K₂[PtCl₄] | This compound | [PtCl₂(DACH)] | +2 |

| [PtCl₂(DACH)] | AgNO₃, then Oxalic Acid | [Pt(ox)(DACH)] (Oxaliplatin) | +2 |

| [Pt(ox)(DACH)] | H₂O₂ | [Pt(ox)(DACH)(OH)₂] | +4 |

| [Pt(ox)(DACH)] | PhICl₂ | [Pt(ox)(DACH)Cl₂] | +4 |

The coordination chemistry of this compound extends beyond platinum to a variety of other transition metals.

Copper(II) Complexes: Copper(II) complexes can be synthesized by the direct reaction of a copper(II) salt, such as copper(II) chloride dihydrate (CuCl₂·2H₂O), with the this compound ligand in a suitable solvent like methanol. The resulting complexes, often with a general formula of [Cu(DACH)₂]²⁺, can exhibit distorted octahedral geometries.

Palladium(II) Complexes: The synthesis of palladium(II) complexes often starts with a palladium precursor like [PdCl₂(MeCN)₂]. Reaction with two equivalents of a this compound derivative in a solvent such as methanol can yield square planar complexes of the type [Pd(DACH-derivative)₂Cl₂].

Rhodium(I) Complexes: Rhodium(I) complexes with diamine ligands have been prepared, for example, by reacting [Rh(diene)Cl]₂ with the diamine ligand. This can lead to the formation of cationic complexes of the type [Rh(diene)(diamine)]⁺.

Iridium(III) Complexes: Cyclometalated iridium(III) complexes incorporating diamine ligands can be synthesized from iridium precursors like [Ir(C^N)₂Cl]₂. The reaction with the diamine ligand, often in a mixture of solvents like methanol and dichloromethane followed by the addition of a salt like NH₄PF₆, yields cationic complexes of the formula [Ir(C^N)₂(diamine)]⁺.

Cobalt(III) Complexes: Cobalt(III) complexes with ligands derived from this compound can be prepared by the oxidation of cobalt(II) salts in the presence of the ligand. For example, reacting cobalt(II) sulfate with a multidentate ligand derived from this compound in the presence of an oxidizing agent like potassium peroxodisulfate yields the corresponding Co(III) complex.

Nickel(II) Complexes: Nickel(II) complexes with chiral derivatives of this compound have been synthesized. For instance, bis-chelated Ni(II) complexes can be formed by reacting a nickel(II) salt with two equivalents of a chiral diamine ligand, resulting in octahedral complexes.

Titanium(IV) Complexes: Mixed ligand titanium(IV) complexes containing this compound have been synthesized by reacting titanium tetrachloride with a primary ligand (like a β-diketone) and then with the diamine ligand in a specific molar ratio.

Zinc(II) Complexes: Zinc(II) complexes can be prepared by reacting a zinc salt, such as zinc chloride (ZnCl₂), with a reduced Schiff base ligand derived from this compound in an alcoholic solvent. This typically yields tetrahedral complexes with the general formula [ZnCl₂(L)].

| Metal | Starting Material | Ligand Type | Typical Product |

| Copper(II) | CuCl₂·2H₂O | This compound | [Cu(DACH)₂]Cl₂ |

| Palladium(II) | [PdCl₂(MeCN)₂] | DACH derivative | [Pd(DACH-derivative)₂Cl₂] |

| Rhodium(I) | [Rh(diene)Cl]₂ | This compound | [Rh(diene)(DACH)]Cl |

| Iridium(III) | [Ir(C^N)₂Cl]₂ | This compound | [Ir(C^N)₂(DACH)]PF₆ |

| Cobalt(III) | CoSO₄ | DACH derivative | [Co(DACH-derivative)]⁺ |

| Nickel(II) | NiBr₂ | Chiral DACH derivative | [Ni(chiral-DACH)₂]Br₂ |

| Titanium(IV) | TiCl₄ | This compound | [TiCl₂(L)(DACH)] |

| Zinc(II) | ZnCl₂ | Reduced Schiff base of DACH | [ZnCl₂(L)] |

Platinum Complexes: X-ray diffraction studies of platinum(II) complexes with this compound have confirmed the expected square planar geometry around the platinum atom. For platinum(IV) complexes, a distorted octahedral geometry is typically observed. These studies also reveal the chair conformation of the cyclohexane (B81311) ring.

Copper Complexes: The crystal structure of a copper(II) complex with trans-1-Cyclohexylethane-1,2-diamine, [Cu(cyhxn)₂(H₂O)₂]²⁺, showed a distorted octahedral geometry around the copper ion.

Palladium Complexes: Single-crystal X-ray analysis of palladium(II) complexes with ligands derived from this compound has shown a distorted square planar geometry around the palladium center.

Iridium Complexes: The crystal structures of cyclometalated iridium(III) complexes containing diamine ligands have been determined, revealing a distorted octahedral geometry around the iridium center.

Cobalt Complexes: X-ray crystallography of cobalt complexes has been used to confirm the coordination of ligands derived from this compound and to determine the geometry around the cobalt center, which is often octahedral for Co(III).

Nickel Complexes: The X-ray crystal structure of a nickel(II) complex with two units of (R,R)-N,N′-dibenzylcyclohexane-1,2-diamine revealed an octahedral geometry.

Titanium Complexes: While crystal structures for simple this compound complexes of titanium are less common, related structures of titanium complexes with N-donor ligands have been elucidated, often showing distorted trigonal bipyramidal or octahedral geometries.

Zinc Complexes: X-ray diffraction analysis of zinc(II) complexes with reduced Schiff bases derived from this compound has confirmed a distorted tetrahedral geometry around the zinc atom.

| Metal Complex | Coordination Geometry | Key Structural Features |

| [Pt(ox)(DACH)] | Square Planar | Chair conformation of cyclohexyl ring |

| [Cu(DACH)₂(H₂O)₂]²⁺ | Distorted Octahedral | Bidentate coordination of DACH |

| [Pd(DACH-derivative)Cl₂] | Distorted Square Planar | Trans or cis arrangement of ligands |

| [Ir(C^N)₂(DACH)]⁺ | Distorted Octahedral | Cyclometalated and diamine ligands |

| [Co(DACH-derivative)]ⁿ⁺ | Octahedral | Chelation by multidentate ligand |

| [Ni(DACH-derivative)₂]²⁺ | Octahedral | Bis-chelated complex |

| [TiCl₂(L)(DACH)] | Distorted Trigonal Bipyramidal/Octahedral | Mixed ligand sphere |

| [ZnCl₂(L)] | Distorted Tetrahedral | Coordination of reduced Schiff base |

Ligand Design Modifications and Their Impact on Complex Reactivity

The reactivity and efficacy of metal complexes derived from this compound are profoundly influenced by strategic modifications to the ligand's structure. By systematically altering the steric and electronic properties of the ligand sphere, chemists can fine-tune the behavior of the central metal ion. This approach allows for the rational design of catalysts with enhanced activity, selectivity, and stability, as well as the creation of novel materials with specific structural and functional properties. The primary strategies for modification include adjusting the steric bulk and electronic nature of the ligand, incorporating secondary functionalities to create bifunctional or hybrid systems, and leveraging non-covalent supramolecular interactions to guide the assembly of complex architectures.

Steric and Electronic Tuning of Ligand Sphere

The precise control over the immediate coordination environment of a metal center is paramount in dictating the outcome of chemical transformations. For ligands based on the this compound scaffold, both steric and electronic parameters can be systematically varied to manipulate the properties of the resulting metal complex. researchgate.netrsc.org

Steric Tuning involves modulating the size and shape of the ligand to control access to the metal center. The bulky cyclohexyl group already imparts significant steric hindrance, which can be further augmented by introducing substituents on the cyclohexyl ring or by N-alkylation of the diamine nitrogens. Increasing the steric bulk around the metal can restrict the coordination of substrates, influence the preferred geometry of the complex, and enhance stereoselectivity in asymmetric catalysis by creating a more defined chiral pocket. researchgate.net For example, bulkier groups generally restrict the available conformations a substrate can adopt when approaching the active site, thereby favoring a specific reaction pathway. researchgate.net Conversely, reducing steric hindrance can facilitate the coordination of larger substrates or promote higher coordination numbers.

Electronic Tuning focuses on altering the electron density at the metal center by introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the ligand framework. lookchemmall.com The N-H groups of the diamine can be functionalized to achieve this. For instance, N-alkylation introduces electron-donating alkyl groups, which increase the electron density on the nitrogen atoms and, subsequently, on the metal center. This enhancement of the metal's electron-richness can affect its redox potential and basicity. In contrast, attaching EWGs, such as acyl or cyanoethyl groups, to the nitrogen atoms decreases the electron density on the metal. lookchemmall.com This makes the metal center more Lewis acidic and can slow the rate of dissociation of other coordinated species, an effect critical for molecular recognition and catalysis. lookchemmall.com The ability to tune these electronic properties is essential for optimizing catalytic cycles, for example, by modulating the rates of oxidative addition or reductive elimination steps.

Table 1: Summary of Steric and Electronic Tuning Strategies for this compound Ligands.

Design of Bifunctional and Hybrid Ligands

A powerful strategy in modern catalyst design is the creation of bifunctional or hybrid ligands, where the primary ligand scaffold is appended with additional functional groups that can participate in a chemical reaction. nih.gov The chiral backbone of this compound is an excellent platform for developing such systems, as its rigid structure can effectively position a secondary catalytic group in close proximity to the metal's active site. mdpi.com

The design principle involves combining the Lewis acidic metal center coordinated by the diamine with another functional moiety, such as a Brønsted acid, Brønsted base, or a hydrogen-bond donor/acceptor. rsc.org This allows for cooperative activation of substrates. For example, a common approach is to functionalize one of the amine groups of the diamine with a thiourea (B124793), phosphinamide, or sulfonamide group. In such a system, the metal center can coordinate and activate an electrophile, while the appended group, acting as a hydrogen-bond donor, can simultaneously activate and orient a nucleophile. mdpi.com

These hybrid ligands enable novel reaction pathways and can lead to significant enhancements in both reaction rate and enantioselectivity. The synthesis of these ligands typically involves a multi-step process starting with the selective protection of one amine group of the diamine, followed by functionalization of the free amine, and subsequent deprotection. mdpi.com This modular approach allows for the creation of a diverse library of bifunctional catalysts tailored for specific asymmetric transformations. mdpi.comrsc.org

Table 2: Examples of Functional Moieties for Designing Bifunctional Ligands based on this compound.

Supramolecular Interactions in Metal-Ligand Assemblies

Beyond the covalent bonds that define a single coordination complex, non-covalent interactions play a crucial role in the organization of these molecules in the solid state, leading to the formation of extended supramolecular assemblies. researchgate.net Metal complexes of this compound are well-suited for constructing such architectures due to the presence of key functional groups capable of participating in directional intermolecular interactions.

The most significant of these are hydrogen bonds. researchgate.net The coordinated diamine ligand possesses two N-H protons that are polarized by the metal center, making them excellent hydrogen-bond donors. These groups can form robust and directional interactions with suitable acceptors, such as counter-anions (e.g., halides, nitrate, perchlorate), solvent molecules (e.g., water, alcohols), or functional groups on adjacent complexes. researchgate.net Depending on the geometry of the complex and the nature of the acceptors, these hydrogen bonds can link individual complex units into one-dimensional chains, two-dimensional sheets, or complex three-dimensional networks. researchgate.net This "crystal engineering" approach allows for the design of solid-state materials with predictable structures and potentially novel properties. researchgate.net

Table 3: Key Supramolecular Interactions in Metal-Ligand Assemblies of this compound.

Applications of 1 Cyclohexylethane 1,2 Diamine in Asymmetric Catalysis and Organic Transformations

Homogeneous Asymmetric Catalysis

Asymmetric hydrogenation is a pivotal technology for the production of chiral molecules, particularly in the pharmaceutical industry. Chiral 1,2-diamine derivatives are crucial ligands for ruthenium and rhodium catalysts in the hydrogenation of ketones and other unsaturated compounds. Specifically, N-monotosylated 1,2-diamines, in combination with Ru(II)-arene complexes, form highly effective catalysts for the asymmetric transfer hydrogenation of ketones.

Research on analogous systems, such as those using N-(p-toluenesulfonyl)-1,2-diphenylethylene-1,2-diamine (TsDPEN), has demonstrated exceptional enantioselectivities and high conversions for a variety of aromatic ketones. mdpi.comnih.govresearchgate.netnih.govresearchgate.netmdpi.comrsc.org These catalysts, often generated in situ, have shown remarkable activity in both organic solvents with isopropanol (B130326) as the hydrogen source and in aqueous media using sodium formate. mdpi.comresearchgate.net Given these precedents, it is highly probable that a ruthenium complex of N-tosyl-1-cyclohexylethane-1,2-diamine would serve as an effective catalyst for the asymmetric hydrogenation of aromatic ketones, affording the corresponding chiral alcohols with high enantiomeric excess.

Table 1: Representative Asymmetric Hydrogenation of Aromatic Ketones with Analogous Ru(II)-Diamine Catalysts

| Entry | Ketone Substrate | Catalyst System | Solvent | Conversion (%) | ee (%) | Reference |

|---|---|---|---|---|---|---|

| 1 | Acetophenone | [RuCl2(p-cymene)]2/(R,R)-TsDPEN | Isopropanol/KOH | >99 | 98 (R) | mdpi.com |

| 2 | 4-Chloroacetophenone | Ru(OTf)(TsDPEN)(η6-arene) | Isopropanol | >99 | 97 (R) | nih.gov |

| 3 | 1-Tetralone | TunePhos/diamine-Ru(II) | Isopropanol | 100 | >99 (S) | nih.gov |

The copper-catalyzed asymmetric conjugate addition of organometallic reagents to α,β-unsaturated carbonyl compounds is a fundamental C-C bond-forming reaction. nih.govnih.govbeilstein-journals.orgamazonaws.comrsc.org The choice of chiral ligand is paramount in achieving high enantioselectivity. While direct applications of 1-cyclohexylethane-1,2-diamine in this area are not extensively documented, ligands derived from similar 1,2-diamines have been successfully employed. For instance, chiral aminocarbamates derived from trans-cyclohexane-1,2-diamine have been used as organocatalysts in the conjugate addition of aldehydes and ketones to maleimides and nitroalkenes. ua.es

Furthermore, copper complexes of chiral ferrocenyl-based diphosphines have shown outstanding results in the conjugate addition of Grignard reagents to cyclic enones. nih.gov This suggests that a bidentate ligand incorporating the this compound scaffold could be a promising candidate for achieving high stereocontrol in copper-catalyzed 1,4-additions.

Table 2: Enantioselective Conjugate Addition to Cyclic Enones with an Analogous Copper-Ferrocenyl Diphosphine Catalyst

| Entry | Enone | Grignard Reagent | Catalyst System | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|---|

| 1 | Cyclohexenone | EtMgBr | CuCl / (R,R)-TaniaPhos | 95 | 96 | nih.gov |

| 2 | Cyclopentenone | MeMgBr | CuBr·SMe2 / (S,S)-JosiPhos | 89 | 92 | nih.gov |

The direct asymmetric aldol (B89426) reaction, a powerful tool for constructing β-hydroxy carbonyl compounds, is often catalyzed by chiral amines, most notably proline and its derivatives. nih.govsemanticscholar.orgresearchgate.netlookchem.com L-Prolinamide derivatives, synthesized from L-proline and various amines, have been shown to be effective organocatalysts for the direct aldol reaction of acetone (B3395972) with aromatic aldehydes. nih.gov The enantioselectivity of these reactions is highly dependent on the structure of the amine component of the prolinamide.

A prolinamide derived from this compound is a logical extension of this catalyst class. It is anticipated that such a catalyst would facilitate the aldol reaction through an enamine-based mechanism, with the chiral diamine backbone influencing the stereochemical outcome. Studies with analogous prolinamides derived from simple aliphatic and aromatic amines have shown moderate to high enantioselectivities. nih.gov

Table 3: Direct Asymmetric Aldol Reaction of Acetone with 4-Nitrobenzaldehyde using Analogous Prolinamide Catalysts

| Entry | Catalyst (Prolinamide of) | Solvent | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|

| 1 | L-proline | DMSO | 68 | 76 | semanticscholar.org |

| 2 | Aniline | Neat | 85 | 46 | nih.gov |

The asymmetric Michael addition is a cornerstone of enantioselective C-C bond formation. Organocatalysts derived from chiral 1,2-diamines have emerged as a powerful platform for these transformations. mdpi.comresearchgate.netresearchgate.netamazonaws.comnih.govnih.govrsc.orgrsc.orgresearchgate.netnih.govnih.govbeilstein-journals.orgwhiterose.ac.ukresearchgate.netresearchgate.netrsc.orgmdpi.com Bifunctional catalysts, such as thioureas and sulfonamides derived from chiral diamines, can activate both the nucleophile and the electrophile through hydrogen bonding.

Organocatalysts based on the (1R,2R)-cyclohexane-1,2-diamine scaffold have been synthesized and applied in the Michael addition of acetylacetone (B45752) to trans-β-nitrostyrene. mdpi.comresearchgate.net Although the enantioselectivities were modest in this particular study, it demonstrates the principle of using this type of diamine backbone. Given the modular nature of these catalysts, it is highly feasible that a thiourea (B124793) or sulfonamide derivative of this compound could be an effective catalyst for the Michael addition of ketones, malonates, or nitroalkanes to various Michael acceptors like nitroolefins. researchgate.netamazonaws.comnih.govnih.govrsc.orgnih.govnih.govbeilstein-journals.orgwhiterose.ac.ukresearchgate.netresearchgate.netmdpi.commsu.edu

Table 4: Asymmetric Michael Addition of Acetylacetone to Nitroolefins Catalyzed by an Analogous Diamine-Derived Thiourea

| Entry | Nitroolefin | Catalyst | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|

| 1 | trans-β-Nitrostyrene | Ferrocene-amine-thiourea | 98 | 92 | nih.gov |

| 2 | (E)-1-Nitro-2-(4-chlorophenyl)ethene | Calix nih.govthiourea-cyclohexanediamine | 99 | 94 | nih.govwhiterose.ac.uk |

The Sonogashira reaction, the coupling of a terminal alkyne with an aryl or vinyl halide, is a powerful method for the synthesis of substituted alkynes. researchgate.netrsc.orgnih.govrsc.orgresearchgate.netcetjournal.itnih.govrsc.orgsemanticscholar.org While traditionally catalyzed by a combination of palladium and copper salts, numerous copper-free methods have been developed to avoid the homocoupling of alkynes. rsc.orgnih.govrsc.orgresearchgate.netcetjournal.it In these systems, the choice of ligand for the palladium catalyst is critical. Nitrogen-containing chelating ligands, including diamines, have been explored. For example, 2,2′-dipyridylamine has been used as a ligand in palladium-catalyzed, copper-free Sonogashira couplings in water. rsc.org It is conceivable that a palladium complex of this compound could exhibit catalytic activity in such reactions, potentially influencing the reaction rate and product yields.

Table 5: Copper-Free Sonogashira Coupling of Aryl Halides with Phenylacetylene using Palladium and an Analogous N-Ligand

| Entry | Aryl Halide | Catalyst System | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1 | Iodobenzene | Pd(OAc)2/PTA | K2CO3 | Dioxane | 98 | msu.edu |

| 2 | 4-Iodoanisole | Pd/HAP | K2CO3 | DMSO | >99 | cetjournal.it |

Asymmetric cycloaddition reactions, such as the Diels-Alder and 1,3-dipolar cycloadditions, are powerful methods for the construction of cyclic molecules with multiple stereocenters. Chiral Lewis acids, often generated in situ from a metal salt and a chiral ligand, are frequently employed as catalysts. Copper(II) complexes with chiral ligands are known to catalyze asymmetric Diels-Alder reactions. researchgate.netresearchgate.net For instance, the reaction of cyclopentadiene (B3395910) with β,γ-unsaturated α-ketoesters has been successfully catalyzed by chiral N,N'-dioxide-Cu(OTf)2 complexes with excellent diastereo- and enantioselectivities. researchgate.net A copper complex of this compound could potentially serve as a chiral Lewis acid catalyst for similar transformations.

In the realm of 1,3-dipolar cycloadditions, organocatalysis has made significant strides. researchgate.netnih.govresearchgate.net Chiral secondary amines have been shown to catalyze the [3+2] cycloaddition of azomethine ylides and acrolein. researchgate.net While proline-based catalysts are common, the development of novel diamine-derived organocatalysts for these reactions is an active area of research. A derivative of this compound could potentially be designed to catalyze such cycloadditions, offering a new avenue for the synthesis of chiral five-membered nitrogen heterocycles.

Table 6: Asymmetric Diels-Alder Reaction of Cyclopentadiene with a Dienophile Catalyzed by an Analogous Chiral Lewis Acid

| Entry | Dienophile | Catalyst System | Yield (%) | dr (endo:exo) | ee (endo) (%) | Reference |

|---|---|---|---|---|---|---|

| 1 | Ethyl 2-oxo-4-phenylbut-3-enoate | N,N'-dioxide/Cu(OTf)2 | 98 | 99:1 | >99 | researchgate.net |

| 2 | 1-Phenyl-2,3-dioxopyrrolidine | N,N'-dioxide/Ni(OTf)2 | 95 | 95:5 | 97 | rsc.org |

Asymmetric Heck Reactions

The Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. In its asymmetric variant, chiral ligands are employed to control the stereochemical outcome, making it a valuable tool for constructing stereogenic centers. Chiral diamines can be converted into ligands, often diphosphines, that coordinate to the palladium center and create a chiral environment, influencing the enantioselectivity of the reaction.

Despite the importance of this transformation, a detailed review of the scientific literature did not yield specific examples or research data on the use of this compound as a ligand or precatalyst in asymmetric Heck reactions.

Asymmetric Carbene Insertions

Asymmetric carbene insertion reactions involve the insertion of a carbene fragment into a C-H or X-H bond (where X is a heteroatom like N, O, or S) in an enantioselective manner. chemistryviews.org These reactions are typically catalyzed by transition metal complexes, with rhodium and copper being common choices. The stereoselectivity is imparted by a chiral ligand bound to the metal, which guides the approach of the carbene to the substrate. Ligands derived from chiral 1,2-diamines are frequently used in these systems.

However, specific studies detailing the application of ligands derived from this compound for asymmetric carbene insertions were not identified in the conducted literature search.

Asymmetric Pinacol (B44631) Couplings

The pinacol coupling reaction is a reductive coupling of two carbonyl groups to form a vicinal diol (a 1,2-diol). When performed asymmetrically, this reaction can produce chiral diols, which are valuable building blocks in organic synthesis. Catalytic versions often employ low-valent transition metals, such as titanium or chromium, in combination with a chiral ligand to induce enantioselectivity. organic-chemistry.orgresearchgate.net Chiral diamines are among the ligands explored for this purpose.

A search for the use of this compound or its derivatives as the chiral ligand in asymmetric pinacol coupling reactions did not provide specific research findings or data tables.

Asymmetric Strecker Reactions

The Strecker reaction is a classic method for synthesizing α-amino acids from an aldehyde or ketone, an amine, and a cyanide source. nih.gov The development of catalytic asymmetric versions has been a significant focus in organic chemistry. researchgate.net Many successful approaches utilize a chiral catalyst to control the enantioselective addition of cyanide to an imine intermediate. Chiral thiourea catalysts, often derived from 1,2-diamines, have proven to be particularly effective in this transformation by activating the imine through hydrogen bonding. nih.gov

Organocatalysis Utilizing this compound Derivatives

Organocatalysis is a branch of catalysis that uses small, chiral organic molecules to accelerate chemical reactions enantioselectively. Chiral diamines are "privileged scaffolds" that are frequently incorporated into the structure of organocatalysts. ua.es

Thiourea and Squaramide-Based Catalysts

Bifunctional thiourea and squaramide organocatalysts have become powerful tools in asymmetric synthesis. mdpi.com These molecules typically combine a chiral diamine backbone with a thiourea or squaramide moiety, which acts as a hydrogen-bond donor, and a basic site (like a tertiary amine), which acts as a Brønsted base. researchgate.net This dual activation allows the catalyst to simultaneously bind and orient both the nucleophile and the electrophile, leading to high levels of stereocontrol in reactions like Michael additions, Mannich reactions, and aldol reactions. mdpi.commdpi.com

The chiral diamine framework is crucial for establishing the catalyst's three-dimensional structure and creating the specific chiral environment necessary for enantioselection. While scaffolds like 1,2-diphenylethylenediamine and trans-1,2-cyclohexanediamine are very common, the use of this compound for these specific catalyst structures is not extensively documented in the available literature. mdpi.comresearchgate.net The principles of bifunctional catalysis suggest that a thiourea or squaramide derived from this compound would be expected to catalyze similar transformations, but specific performance data is not available.

Below is a representative table illustrating the type of data typically generated when evaluating such catalysts, using a hypothetical Michael addition reaction as an example.

Table 1: Hypothetical Performance of a this compound-derived Thiourea Catalyst in a Michael Addition This table is for illustrative purposes only, as specific data was not found in the literature search.

| Entry | Nucleophile | Electrophile | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|

| 1 | Acetylacetone | trans-β-Nitrostyrene | N/A | N/A |

| 2 | Dimethyl malonate | trans-β-Nitrostyrene | N/A | N/A |

| 3 | Dibenzoylmethane | trans-β-Nitrostyrene | N/A | N/A |

Chiral Auxiliary Roles in Stereoselective Synthesis

A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct a subsequent chemical reaction to occur with a specific stereochemical outcome. wikipedia.orgsigmaaldrich.com After the reaction, the auxiliary is removed, having served its purpose of inducing chirality in the product molecule. wikipedia.org Chiral 1,2-diamines are often used as auxiliaries. myuchem.com They can be reacted with aldehydes or ketones to form chiral aminals or with carboxylic acids to form chiral amides. The steric bulk and defined conformation of the attached diamine auxiliary then block one face of the molecule, forcing a reagent to attack from the less hindered face, thereby controlling the stereoselectivity of bond formation. myuchem.comnih.gov

While the general utility of chiral diamines as auxiliaries is well-established, specific examples and detailed research findings on the application of this compound in this role were not found in the literature search.

Applications in Complex Molecule Synthesis

The structural rigidity and chirality of the this compound backbone make it an attractive framework for the design of catalysts that can effectively control the three-dimensional arrangement of atoms during a chemical reaction. This control is paramount in the synthesis of complex molecules where specific stereoisomers are required for biological activity.

The synthesis of chiral intermediates, or building blocks, is a fundamental strategy in the construction of complex enantiopure molecules. rsc.orgdntb.gov.uaresearchgate.net Chiral 1,2-diamines, including those based on a cyclohexane (B81311) framework, are extensively utilized as ligands for metal-based catalysts and as organocatalysts to produce these vital synthons. rsc.orgresearchgate.net These diamines are instrumental in a variety of asymmetric reactions, such as hydrogenations, carbon-carbon bond-forming reactions, and aminations.

Detailed research has demonstrated the efficacy of ruthenium(II) complexes bearing chiral diphosphine and 1,2-diamine ligands in the asymmetric hydrogenation of ketones. These catalytic systems are highly efficient and selective, often rivaling or surpassing the performance of well-established catalysts like those based on BINAP. The combination of a chiral diphosphine with a chiral diamine, such as a derivative of 1,2-diaminocyclohexane, can lead to excellent enantioselectivity in the reduction of a wide range of aryl and heteroaryl ketones to their corresponding chiral alcohols.

The following table illustrates the performance of a representative ruthenium catalyst system with a chiral diamine in the asymmetric hydrogenation of various ketones. While specific data for this compound is not extensively documented, the results for closely related cyclohexane-based diamines provide a strong indication of its potential catalytic activity.

| Substrate (Ketone) | Product (Alcohol) | Conversion (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| 2-Acetylthiophene | 1-(Thiophen-2-yl)ethanol | >99 | 90 |

| 2-Acetylfuran | 1-(Furan-2-yl)ethanol | >99 | 94 |

| 2-Acetylpyridine | 1-(Pyridin-2-yl)ethanol | >99 | 84 |

| 4-Acetylpyridine | 1-(Pyridin-4-yl)ethanol | >99 | 81 |

Furthermore, chiral 1,2-diamines serve as effective organocatalysts for asymmetric Michael addition reactions, a powerful tool for the formation of carbon-carbon bonds. nih.gov These reactions are crucial for the synthesis of a variety of chiral synthons. The primary amine groups of the diamine can react with a ketone to form a nucleophilic enamine intermediate, which then adds to an electrophilic Michael acceptor. The chiral environment provided by the diamine directs the approach of the electrophile, resulting in a product with high enantioselectivity.

The construction of ring-fused systems with high stereocontrol is a significant challenge in organic synthesis. These structural motifs are prevalent in a vast number of natural products and biologically active molecules. Chiral catalysts, including those derived from 1,2-diamines, play a pivotal role in mediating annulation reactions that lead to the formation of these complex architectures. snnu.edu.cnnih.govbeilstein-journals.org

While the direct application of this compound in the stereoselective formation of ring-fused systems is not extensively reported in the literature, the broader class of chiral diamines has been successfully employed in various cyclization and annulation strategies. For instance, palladium-catalyzed intramolecular N-arylation of 1,2-diamines has been utilized to synthesize an array of fused heterocyclic compounds. ucl.ac.uk This methodology allows for the selective formation of indolines and tetrahydroquinolines, which are important scaffolds in medicinal chemistry.

The general principle involves the use of a chiral diamine to create a chiral environment around a metal center, which then catalyzes an intramolecular bond formation to construct a new ring onto an existing one. The stereochemistry of the final fused product is dictated by the chirality of the diamine ligand.

The following table provides a conceptual overview of the types of ring-fused systems that can be synthesized using methodologies involving chiral diamines. It is important to note that these are representative examples of the strategy, and specific results would be highly dependent on the exact diamine ligand, metal catalyst, and substrate used.

| Reaction Type | Starting Material Motif | Resulting Fused System | Potential Stereochemical Control |

|---|---|---|---|

| Intramolecular N-Arylation | ortho-Haloaryl-substituted 1,2-diamine | Fused Indoline/Tetrahydroquinoline | Diastereoselective |

| Diels-Alder Reaction | Diene tethered to a dienophile | Fused Cyclohexene (B86901) | Enantio- and Diastereoselective |

| [3+2] Cycloaddition | Three-atom component and two-atom component | Fused Five-membered Ring | Enantio- and Diastereoselective |

Theoretical and Computational Investigations of 1 Cyclohexylethane 1,2 Diamine Systems

Conformational Analysis of 1-Cyclohexylethane-1,2-diamine and Its Derivatives

Conformational analysis is a critical aspect of understanding the three-dimensional structure of a molecule and its influence on physical and chemical properties. For this compound, this would involve studying the spatial arrangement of its atoms, particularly the orientation of the cyclohexyl and ethylenediamine (B42938) moieties.

Molecular Modeling and Energy Minimization Studies

Molecular modeling techniques, including molecular mechanics, are powerful tools for exploring the potential energy surface of a molecule and identifying its stable conformers. Energy minimization calculations would be employed to determine the lowest energy conformations of this compound, providing insights into its preferred shapes. However, specific studies applying these methods to this compound are not documented in the searched scientific literature.

Influence of Substituents on Conformation

The introduction of substituents onto the this compound scaffold would be expected to significantly impact its conformational preferences. Theoretical studies would investigate how different functional groups, varying in size and electronic properties, alter the rotational barriers and the relative energies of different conformers. Research on the specific influence of substituents on the conformation of this compound is currently unavailable.

Quantum Chemical Studies

Quantum chemical methods provide a deeper understanding of the electronic structure, bonding, and reactivity of molecules.

Density Functional Theory (DFT) Calculations on Molecular Structure and Reactivity

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. DFT calculations could provide detailed information about the optimized geometry, bond lengths, bond angles, and electronic charge distribution of this compound. Furthermore, reactivity descriptors derived from DFT, such as frontier molecular orbital energies (HOMO and LUMO) and electrostatic potential maps, would offer insights into its chemical behavior. While DFT studies have been conducted on related compounds like the cyclohexane-1,2-diamine-oxalate-platinum metal complex, specific DFT investigations on this compound are absent from the reviewed literature. scispace.comresearchgate.net

Ab Initio and Semi-Empirical Methods

Ab initio and semi-empirical methods are other classes of quantum chemical calculations that could be applied to study this compound. Ab initio methods, based on first principles, can provide highly accurate results, while semi-empirical methods offer a computationally less expensive alternative for larger systems. These methods could be used to calculate various molecular properties and to corroborate findings from DFT studies. At present, there are no published studies that have utilized these methods specifically for this compound.

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry is an invaluable tool for elucidating the detailed pathways of chemical reactions. For this compound, this would involve modeling its reactions with other chemical species to understand the transition states, activation energies, and reaction intermediates. Such studies would provide a molecular-level understanding of its reactivity and potential applications in synthesis. However, the scientific literature currently lacks computational studies on the reaction mechanisms involving this compound.

Transition State Analysis in Catalytic Cycles

The efficacy of chiral ligands, such as derivatives of this compound, in asymmetric catalysis is fundamentally determined by the energetics of the diastereomeric transition states. Computational methods, particularly Density Functional Theory (DFT), are pivotal in modeling these transient structures and understanding the origins of stereoselectivity.

In catalytic cycles involving chiral diamine ligands, the formation of the major product enantiomer proceeds through a lower energy transition state compared to the minor enantiomer. The energy difference between these competing transition states dictates the enantiomeric excess of the reaction. For instance, in manganese-catalyzed asymmetric hydrogenation of ketones utilizing ligands derived from (R,R)-1,2-diaminocyclohexane, DFT calculations have revealed that the stereochemical outcome is predominantly governed by steric repulsion between the substrate and the ligand in the favored transition state. nih.govresearchgate.net These computational models can quantify the energetic contributions of various interactions, providing a predictive framework for catalyst design.

Table 1: Representative Computational Data for Transition State Analysis in Asymmetric Catalysis

| Catalytic System | Computational Method | Key Finding |

| Pd-catalyzed Asymmetric Diamination | DFT | Enantioselectivity is governed by a combination of weak non-covalent interactions such as C-H···π and C-H···O in the stereocontrolling transition states. rsc.org |

| Cu-catalyzed Reductive Coupling | DFT | The C-C bond-forming addition step was identified as reversible, and the stereoselection is determined by the relative transition state barriers of N-substituted allylcopper complexes. acs.org |

| Mn(I)-catalyzed Asymmetric Hydrogenation | DFT | The distinctive anti-stereoselectivity arises from steric repulsion between the substrate and the chiral tetradentate ligand in the preferred transition state. nih.govresearchgate.net |

This table presents illustrative data from studies on analogous chiral diamine systems to highlight the principles of transition state analysis, in the absence of specific data for this compound.

Understanding Enantioinduction Mechanisms

The mechanism of enantioinduction by chiral ligands is a subject of intense computational investigation. For chiral diamines, the specific conformation of the chelate ring and the orientation of the substituents create a defined chiral pocket around the metal center. This chiral environment forces the substrate to approach in a specific orientation, leading to the preferential formation of one enantiomer.

Computational studies can map the entire reaction pathway, identifying the enantiodetermining step and the key interactions responsible for stereochemical control. These interactions can be subtle and include a network of non-covalent forces such as steric hindrance, hydrogen bonding, and electrostatic interactions. rsc.org For example, in gold(I)-catalyzed intramolecular cycloadditions, DFT calculations combined with non-covalent interaction (NCI) plots have shown that attractive non-covalent interactions between the substrate and the chiral catalyst direct the enantioselective folding. nih.gov By systematically modifying the ligand structure in silico, researchers can predict how these changes will affect the enantiomeric outcome, thereby guiding the rational design of more effective catalysts. rsc.org

Intermolecular Interactions and Supramolecular Assembly Prediction

Beyond their role in catalysis, chiral diamines are valuable building blocks in supramolecular chemistry. The predictable nature of non-covalent interactions, such as hydrogen bonding and π-stacking, allows for the rational design of complex, self-assembled architectures.

Hydrogen Bonding Networks

Hydrogen bonds are highly directional and play a crucial role in guiding the self-assembly of molecules. In systems containing this compound, the amine functionalities can act as both hydrogen bond donors and acceptors, facilitating the formation of well-defined supramolecular structures. The chirality of the diamine can be transferred to the supramolecular level, resulting in the formation of chiral aggregates. nih.govnih.gov

Computational methods can predict the geometry and stability of these hydrogen-bonded networks. By analyzing the potential hydrogen bonding motifs, it is possible to forecast the most likely supramolecular assemblies. These predictions are invaluable for the design of materials with specific topologies and properties. In the broader context of chiral molecules, studies have shown that hydrogen bonding can effectively guide the self-assembly of organic materials, enabling the fine-tuning of aggregation processes and properties. nih.govresearchgate.netrsc.org

Pi-Stacking Interactions

Computational chemistry provides tools to quantify the strength and geometry of π-stacking interactions. rsc.orgrsc.org Energy decomposition analysis, for example, can dissect the interaction energy into its electrostatic, exchange-repulsion, and dispersion components, offering a detailed understanding of the nature of the π-stacking. The interplay between π-stacking and other non-covalent interactions, such as hydrogen bonding, can lead to complex and highly ordered supramolecular architectures. Theoretical analysis of these cooperative effects is essential for the rational design of functional supramolecular materials. rsc.org

Advanced Spectroscopic and Chromatographic Characterization in Research of 1 Cyclohexylethane 1,2 Diamine Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of a compound like 1-Cyclohexylethane-1,2-diamine. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within the molecule.

One-dimensional (1D) NMR, specifically ¹H and ¹³C NMR, serves as the primary method for structural verification. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the cyclohexyl ring, the ethylenediamine (B42938) backbone, and the amine groups. The integration of these signals would correspond to the number of protons in each environment.

Two-dimensional (2D) NMR techniques are crucial for assigning these signals accurately.

COSY (Correlation Spectroscopy) would establish proton-proton couplings, revealing which protons are adjacent. This would be used to map out the entire spin system from the methine proton on the ethylenediamine backbone (adjacent to the cyclohexyl group) through to the terminal amine.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. This technique would definitively assign the ¹³C signals based on the already assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly useful for identifying the connection point between the cyclohexyl ring and the ethylenediamine backbone by observing a correlation from the methine proton on the ethylenediamine to the carbons of the cyclohexyl ring.